![molecular formula C19H15N3OS3 B2950608 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-27-3](/img/structure/B2950608.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BTA-EG6 has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for drug development.
作用機序
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its inhibitory effects by binding to the active site of enzymes and proteins, thereby preventing their activity. The binding of this compound to the active site is facilitated by the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. The specificity of this compound for its target enzymes and proteins is determined by the structural features of the molecule and the active site of the target.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of the inflammatory response. In viral-infected cells, this compound has been shown to inhibit the replication of the virus, leading to the suppression of viral infection.
実験室実験の利点と制限
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has several advantages for lab experiments, including its reproducible synthesis, high specificity for its target enzymes and proteins, and potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, including the optimization of its synthesis and structural modification to improve its specificity and potency. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical models, as well as its potential applications in combination therapies. Additionally, the development of this compound as a tool compound for the study of its target enzymes and proteins could also provide valuable insights into their biological functions and mechanisms of action.
合成法
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves multiple steps, including the reaction of 2-aminothiazole with 2-chlorobenzo[d]thiazole, followed by the reaction with 4-(methylthio)benzyl chloride and then acetic anhydride. The final product is obtained through the reaction with N,N-diisopropylethylamine and acetic anhydride. The synthesis of this compound has been optimized and reported in several studies, making it a reproducible process for large-scale production.
科学的研究の応用
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the activity of kinases, such as EGFR and ERK, which are involved in cancer cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. In infectious disease research, this compound has been shown to inhibit the activity of viral proteases, making it a potential candidate for the development of antiviral drugs.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c1-24-13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-9,11H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZWNSUCSBEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)
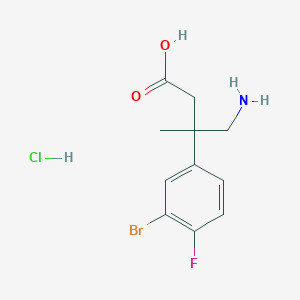
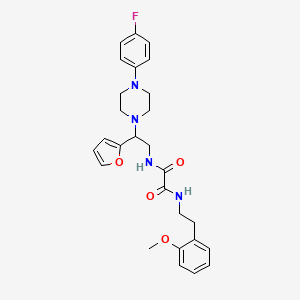
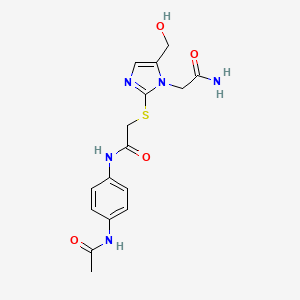
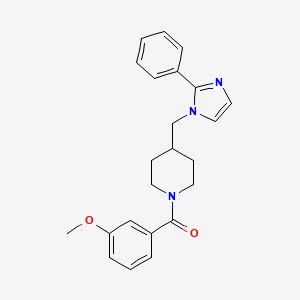
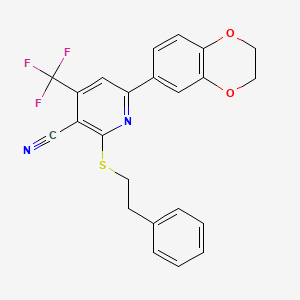

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)
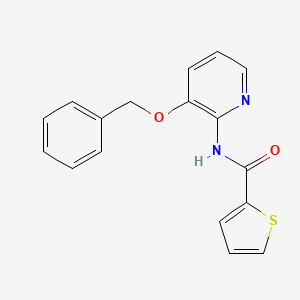
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)
